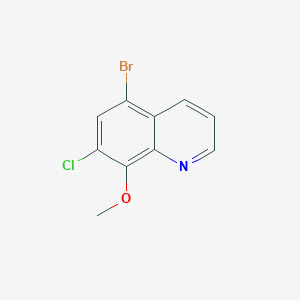![molecular formula C13H15BrN2O3 B12830290 Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)
Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound featuring a tetrahydropyran ring, a brominated dihydropyrrolopyridine core, and a carboxylate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydro-2H-pyran-4-ol and 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.
Esterification: The tetrahydro-2H-pyran-4-ol undergoes esterification with 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature, followed by purification using column chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Batch Reactors: Using batch reactors for controlled esterification reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.
Purification: Employing large-scale chromatographic techniques or crystallization methods for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the de-brominated product.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Protecting Groups: The tetrahydropyran ring can act as a protecting group for alcohols in multi-step organic syntheses.
Biology
Enzyme Inhibitors: Potential use as enzyme inhibitors due to the presence of the brominated pyrrolopyridine core.
Biological Probes: Utilized in the development of biological probes for studying cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The brominated pyrrolopyridine core can interact with enzyme active sites, potentially inhibiting their activity. The ester functional group may facilitate cellular uptake and distribution.
Molecular Targets and Pathways
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Cellular Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Lacks the tetrahydropyran ring, making it less versatile in synthetic applications.
Tetrahydro-2H-pyran-4-yl esters: Similar esters with different substituents on the pyrrolopyridine core.
Uniqueness
Structural Complexity: The combination of a tetrahydropyran ring and a brominated pyrrolopyridine core is unique, providing distinct chemical reactivity and biological activity.
Versatility: The compound’s structure allows for diverse chemical modifications, making it valuable in various research and industrial applications.
This detailed overview highlights the significance of Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate in scientific research and industrial applications
Propiedades
Fórmula molecular |
C13H15BrN2O3 |
|---|---|
Peso molecular |
327.17 g/mol |
Nombre IUPAC |
oxan-4-yl 6-bromo-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O3/c14-9-7-12-11(15-8-9)1-4-16(12)13(17)19-10-2-5-18-6-3-10/h7-8,10H,1-6H2 |
Clave InChI |
NYAQFTMSGBDKDG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC(=O)N2CCC3=C2C=C(C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)



![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)
![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)
![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)


